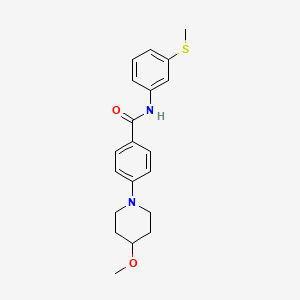

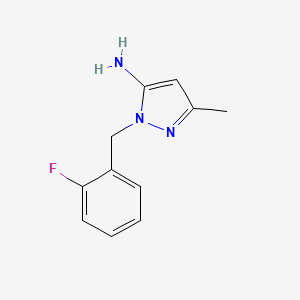

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine” would likely include a pyrazole ring attached to a benzyl group with a fluorine atom and an amine group .

Chemical Reactions Analysis

The chemical reactions of “1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine” would depend on the functional groups present in the molecule. The amine group might undergo reactions such as alkylation, acylation, and condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine” would depend on its molecular structure. For instance, the presence of the fluorobenzyl group might influence its polarity, solubility, and reactivity .

Aplicaciones Científicas De Investigación

Organocatalytic Transformations

One notable application involves organocatalytic transformations, such as the highly diastereo- and enantioselective sequential 1,4-addition/dearomative-fluorination transformation. This process yields fluorinated products with significant yield and stereoselectivity, highlighting the compound's utility in synthesizing fluorinated molecules with complex stereochemistry (Li et al., 2012).

GPR39 Agonists Discovery

Research into G protein-coupled receptors (GPR) identified derivatives of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine as novel agonists of GPR39, facilitated by small-molecule-based screening. This discovery underlines the potential of such compounds in modulating GPR39 activity, offering insights into receptor pharmacology and potential therapeutic targets (Sato et al., 2016).

Synthetic Methodologies

The compound has been utilized in the regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, demonstrating its versatility in constructing nitrogen-containing heterocycles. Such methodologies are crucial for developing high-fluorescence intensity compounds for applications in organic light-emitting diodes (Szlachcic et al., 2017).

Catalysis and Material Science

In catalysis and material science, derivatives of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine have been used in the synthesis of fluorescent tags for carbohydrates analysis, showcasing the compound's relevance in analytical chemistry and diagnostics (Cai et al., 2014).

Antitumor and Antimicrobial Activities

The compound and its derivatives have been explored for antitumor, antifungal, and antibacterial activities. These studies are instrumental in identifying new pharmacophores and advancing the development of novel therapeutic agents (Titi et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetPhosphoenolpyruvate carboxykinase, cytosolic [GTP] in humans . This enzyme plays a crucial role in gluconeogenesis, the process that generates glucose from non-carbohydrate carbon substrates.

Mode of Action

It’s worth noting that compounds with similar structures have been found to stimulate soluble guanylate cyclase (sgc), an enzyme that catalyzes the conversion of gtp to cgmp . This leads to an increase in intracellular cGMP levels, which can have various downstream effects, including vasodilation and inhibition of platelet aggregation.

Biochemical Pathways

For instance, increased cGMP levels can activate protein kinase G (PKG), leading to the phosphorylation of various target proteins and affecting pathways related to smooth muscle relaxation, platelet aggregation, and neurotransmission .

Pharmacokinetics

Similar compounds have been found to have high oral bioavailability, dose-proportional pharmacokinetics, and a half-life of approximately 20-30 hours . Most of the drug metabolism is achieved by glucuronidation .

Result of Action

The increase in cgmp levels resulting from the stimulation of sgc can lead to smooth muscle relaxation and inhibition of platelet aggregation . These effects could potentially be beneficial in conditions such as hypertension and thrombosis.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIFVJCFIWCRTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2983457.png)

![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)

![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)